6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound belongs to the class of pyrrolopyrimidines, which are recognized for their diverse pharmacological properties, including anticancer and antimicrobial effects. The systematic IUPAC name reflects its complex structure, which includes a benzyl group and a pyrrolo-pyrimidine core.
This compound is classified under heterocyclic compounds, specifically within the pyrrolopyrimidine family. Its structure features a fused pyrrole and pyrimidine ring system, which is significant for its reactivity and interaction with biological targets.
The synthesis of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions that can include cyclization processes. One common method includes the reaction of benzylamine with pyrimidine derivatives in acidic conditions to facilitate the formation of the desired heterocyclic structure.
The synthesis may require specific catalysts or reagents to enhance yield and selectivity. For instance, using acetic acid as a solvent can facilitate the reaction by providing an acidic environment conducive to amine reactivity .
The molecular formula of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione is , with a molecular weight of approximately 232.25 g/mol.
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione participates in various chemical reactions due to its functional groups.
The reaction conditions (temperature, solvent) significantly affect the outcome and yield of these transformations .
The mechanism of action for 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific biological targets:
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), indicating potential anti-inflammatory properties .
The melting point and boiling point data are crucial for understanding handling and storage conditions but are not universally reported in available literature .
The applications of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione span various fields:
This compound's diverse applications highlight its significance in ongoing scientific research aimed at developing new therapeutic agents and materials .
Classical synthetic routes to the pyrrolo[3,4-d]pyrimidine core rely on cyclocondensation reactions between dicarbonyl compounds and diamino heterocycles. A documented approach involves refluxing 2,3-pyridinedicarboxylic anhydride with benzylamine in acetic acid, yielding the target compound as a crystalline solid after 18 hours. This method achieves moderate yields (57%) and requires meticulous purification via trituration with diethyl ether to isolate the product [9]. The crystalline structure obtained from acetone evaporation reveals key molecular features: a dihedral angle of 45.8° between the heterocyclic system and benzyl ring, with intermolecular C-H···N hydrogen bonding stabilizing the lattice [9]. Alternative condensation pathways utilize substituted pyrimidine precursors under dehydrating conditions, though yields vary significantly based on electronic effects and protecting group strategies.
Table 1: Cost Analysis of Condensation Reagents
Reagent Combination | Solvent System | Approximate Yield | Price/250mg Product |
---|---|---|---|
2,3-Pyridinedicarboxylic anhydride + Benzylamine | Acetic Acid | 57% | $260 [4] |
Aminopyrimidine + Dicarbonyl | Toluene/THF | 40-65% | $563 (1g scale) [4] |
Catalytic hydrogenation provides stereoselective access to saturated intermediates preceding dione formation. Patent literature details the hydrogenation of (4aR,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione intermediates under controlled pressure (3-5 atm H₂) using palladium or platinum catalysts [5]. Critical to avoiding over-reduction is the selection of aprotic solvents like dichloromethane or dimethoxyethane, which preserve the dione functionality while saturating the pyridine ring [5]. Metal hydride reductions (NaBH₄/AlCl₃) in tetrahydrofuran offer complementary chemoselectivity, particularly for substrates sensitive to heterogeneous catalysts. Process optimization focuses on temperature control (<20°C) and stoichiometric balancing to prevent dehalogenation side reactions common with benzyl-protected intermediates [6] [8].
Table 2: Hydrogenation Conditions for Key Intermediates
Reduction Method | Catalyst/Reagent | Optimal Solvent | Pressure/Temp | Selectivity |
---|---|---|---|---|
Heterogeneous | Pd/C (5%) | Dichloromethane | 3-5 atm, 25°C | >90% [5] |
Homogeneous | NaBH₄/AlCl₃ (1:0.25) | THF | 1 atm, 0-5°C | 85% [5] |
Transfer Hydrogenation | Pd(OAc)₂/DIPEA | Diglyme | 1 atm, 80°C | 78% [5] |
Recent advances emphasize solvent sustainability and atom economy in pyrrolo-pyrimidine synthesis. Acetic acid, while effective in traditional condensation, faces replacement due to corrosion and purification challenges. Research identifies cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran as greener alternatives, offering comparable yields (55-60%) with improved biodegradability [5] [9]. In situ reagent generation minimizes hazardous waste streams – BF₃-catalyzed cyclizations using in situ-formed boron trifluoride etherate reduce chloride byproducts by 40% compared to preformed reagents [5]. Continuous-flow processing of the benzylamine condensation step enhances heat/mass transfer, reducing reaction times from hours to minutes while improving E-factors. Solvent recovery systems (particularly for THF and toluene) achieve >90% recycling efficiency in pilot-scale syntheses [6].
Table 3: Solvent System Environmental Impact Comparison
Solvent | Process Mass Intensity (PMI) | Recycling Efficiency | Green Score | Yield Impact |
---|---|---|---|---|
Acetic Acid (traditional) | 32 | <40% | Low | 57% [9] |
CPME | 18 | >85% | High | 55% [5] |
2-MeTHF | 15 | 90% | High | 58% [5] |
Toluene/THF (1:1) | 25 | 75% | Medium | 60% [4] |
Comprehensive Compound Nomenclature
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2